N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride
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Overview
Description
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride is a chemical compound with a molecular formula of C7H12ClN3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 2-Aminoethylmethacrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride is unique due to its specific pyrazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H13ClN4O |
---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c1-6-4-12-7(5-11-6)8(13)10-3-2-9;/h4-5H,2-3,9H2,1H3,(H,10,13);1H |
InChI Key |
POLKNSYPCUHTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCN.Cl |
Origin of Product |
United States |
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